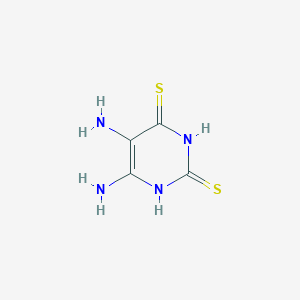

4,5-Diamino-2,6-dimercaptopyrimidine

Description

Properties

IUPAC Name |

5,6-diamino-1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGYCVKWCYGVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361457 | |

| Record name | 4,5-Diamino-2,6-dimercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-41-7 | |

| Record name | 4,5-Diamino-2,6-dimercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-2,6-dimercaptopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31295-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diamino-2,6-dimercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31295-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Diamino-2,6-dimercaptopyrimidine chemical structure

An In-depth Technical Guide to 4,5-Diamino-2,6-dimercaptopyrimidine

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its structure, identifiers, and key data. While specific experimental protocols and biological activity data for this compound are limited in publicly available literature, this guide extrapolates information from closely related compounds to offer insights into its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

This compound is a heterocyclic organic compound containing a pyrimidine ring substituted with two amino groups and two mercapto (thiol) groups.

Chemical Structure:

An In-depth Technical Guide to 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

Core Physicochemical Properties

5,6-Diamino-2,4(1H,3H)-pyrimidinedithione, a heterocyclic compound featuring a pyrimidine core with two amino and two thione functional groups, possesses a unique set of properties that make it a molecule of interest for further investigation. A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dithione | P&S Chemicals[1] |

| CAS Number | 31295-41-7 | P&S Chemicals[1] |

| Chemical Formula | C₄H₆N₄S₂ | P&S Chemicals[1] |

| Molecular Weight | 174.25 g/mol | ChemWhat[2], Chemdad[3] |

| Melting Point | >300 °C (with decomposition) | ChemWhat[2], Chemdad[3] |

| Boiling Point (Predicted) | 258.1 ± 50.0 °C | Chemdad[3] |

| Density (Predicted) | 1.68 ± 0.1 g/cm³ | Chemdad[3] |

| pKa (Predicted) | 5.44 ± 0.60 | Chemdad[3] |

Synthesis

Conceptual Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 5,6-Diaminouracil (Precursor)

A common method for the synthesis of 2,4-diamino-6-hydroxypyrimidine, a related precursor, involves the condensation of guanidine with ethyl cyanoacetate in the presence of a base like sodium ethoxide.[4] A similar strategy could be adapted for 5,6-diaminouracil synthesis.

-

Materials: Guanidine hydrochloride, ethyl cyanoacetate, sodium ethoxide, ethanol, glacial acetic acid.

-

Procedure (General):

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add ethyl cyanoacetate to the sodium ethoxide solution.

-

In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride with sodium ethoxide and filtering the resulting sodium chloride.

-

Add the guanidine solution to the ethyl sodiocyanoacetate solution.

-

Reflux the reaction mixture for a specified period (e.g., 2 hours).[4]

-

Evaporate the solvent.

-

Dissolve the residue in hot water and acidify with glacial acetic acid to precipitate the product.[4]

-

Collect the product by filtration, wash, and dry.

-

Step 2: Thionation of 5,6-Diaminouracil

The conversion of the carbonyl groups of the diaminouracil precursor to thione groups can be achieved using a thionating agent such as Lawesson's reagent.

-

Materials: 5,6-Diaminouracil, Lawesson's reagent, anhydrous tetrahydrofuran (THF).

-

Procedure (General):

-

Dissolve Lawesson's reagent in a large volume of anhydrous THF.

-

Add a THF solution of 5,6-diaminouracil to the Lawesson's reagent solution at room temperature.

-

Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC).

-

Evaporate the solvent.

-

Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ether).

-

Purify the product by silica gel chromatography.

-

Spectral Data

While specific experimental spectra for 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione are not widely published, data for structurally related compounds can provide insights into the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of the title compound is expected to show characteristic peaks for N-H stretching of the amino groups, C=S stretching of the thione groups, and various vibrations of the pyrimidine ring. For comparison, the IR spectrum of 4,6-diamino-2-pyrimidinethiol, a related compound, is available and shows characteristic absorptions.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would likely show signals for the amino protons and the N-H protons of the pyrimidine ring. The chemical shifts of these exchangeable protons can be broad and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the two distinct thione carbons (C2 and C4) and the two carbons bearing the amino groups (C5 and C6). The chemical shifts of the thione carbons are typically found in the downfield region of the spectrum.

UV-Visible Spectroscopy

The UV-Vis spectrum of 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione is anticipated to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring and the thione groups. The exact wavelengths of maximum absorption (λmax) would need to be determined experimentally.

Biological Activity and Signaling Pathways

The biological activities of 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione have not been extensively reported. However, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[7][8][9] Many of these activities are attributed to the ability of pyrimidine analogs to act as inhibitors of key enzymes involved in metabolic pathways.[7][8]

Potential Signaling Pathway Involvement

Given the structural similarities to endogenous pyrimidines, it is plausible that 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione could interact with enzymes involved in nucleotide metabolism. A hypothetical workflow for investigating its biological activity is presented below.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Investigations into its potential as an enzyme inhibitor or its effects on cellular signaling cascades could reveal novel therapeutic applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4,5-Diamino-2,6-dimercaptopyrimidine (CAS 31295-41-7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available information on 4,5-Diamino-2,6-dimercaptopyrimidine (CAS No. 31295-41-7), a heterocyclic building block. This document collates known physicochemical properties and safety data. It must be noted that detailed experimental protocols for its synthesis, comprehensive spectroscopic characterization, and reports on its biological activity are not extensively documented in publicly accessible scientific literature. This guide presents a representative synthetic workflow for a related compound to illustrate general principles and highlights the significant gaps in the current knowledge base for this specific molecule.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione, is a pyrimidine derivative. Its core structure is substituted with two amino groups and two mercapto groups, suggesting potential for diverse chemical reactions and complex formation. The available physicochemical data, primarily sourced from commercial suppliers, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31295-41-7 | [1] |

| Molecular Formula | C₄H₆N₄S₂ | [1] |

| Molecular Weight | 174.25 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Assay | ~90% (Technical Grade) | [1] |

| InChI Key | IQGYCVKWCYGVBK-UHFFFAOYSA-N | [1] |

| SMILES String | Nc1nc(S)nc(S)c1N | [1] |

Safety and Handling

The compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Signal Word | - | Warning | |

| Hazard Statements | H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation | ||

| Target Organs | - | Respiratory system | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | ||

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P280 | Wear protective gloves/eye protection/face protection. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound (CAS 31295-41-7) is not detailed in the available scientific literature. However, the synthesis of structurally related diaminopyrimidines often involves the condensation of a suitable three-carbon precursor with guanidine or thiourea derivatives.

Representative Synthetic Workflow for a Diaminopyrimidine Derivative

To illustrate a potential synthetic strategy, the following section describes the synthesis of 2,4-diamino-6-hydroxypyrimidine from ethyl cyanoacetate and guanidine, a well-documented procedure.[2] This is provided as a representative example only and is not the protocol for the title compound.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [2]

-

Preparation of Sodium Ethoxide: Sodium metal (1 g atom) is dissolved in anhydrous ethanol (250 mL) in a round-bottomed flask fitted with a reflux condenser.

-

Formation of Ethyl Sodiocyanoacetate: After the sodium has completely dissolved, the solution is cooled, and ethyl cyanoacetate (1 mole) is added.

-

Preparation of Guanidine Solution: A second equivalent of sodium ethoxide is prepared separately. Guanidine hydrochloride (1.02 moles) is added to this second solution. The precipitated sodium chloride is removed by filtration.

-

Condensation Reaction: The clear ethanolic solution of guanidine is added to the solution of ethyl sodiocyanoacetate. The resulting mixture is heated under reflux for 2 hours.

-

Work-up and Isolation: The reaction mixture is evaporated to dryness. The solid residue is dissolved in boiling water (325 mL) and acidified with glacial acetic acid (67 mL).

-

Purification: Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, crystallizes as yellow needles and is collected by filtration.

The logical flow of this representative synthesis is visualized in the diagram below.

Spectroscopic Analysis

No experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound were found in the searched scientific databases. Characterization of this molecule would be essential for confirming its identity and purity. For related compounds, such as derivatives of 4,6-diamino-2-mercaptopyrimidine, IR spectra show characteristic N-H stretching vibrations for the amine groups around 3200-3500 cm⁻¹ and C=N bond vibrations within the pyrimidine ring around 1545-1615 cm⁻¹.[3] A comprehensive analysis of the title compound would be a valuable contribution to the chemical literature.

Biological Activity and Signaling Pathways

There are no published studies on the biological activity, mechanism of action, or associated signaling pathways for this compound. While the broader class of pyrimidine derivatives is known for a wide range of pharmacological activities—including anticancer, antiviral, and antibacterial properties—it is not possible to extrapolate these activities to this specific, uncharacterized molecule.[4] The potential of this compound as a scaffold in drug discovery remains unexplored.

Conclusion

This compound (CAS 31295-41-7) is a commercially available chemical intermediate whose properties are not well-documented in the public domain. While basic identifiers and safety information are available, there is a significant lack of published data regarding its synthesis, spectroscopic properties, and biological function. This presents an opportunity for foundational research to characterize this molecule and explore its potential applications in medicinal chemistry and materials science. Researchers investigating this compound should anticipate the need for extensive de novo characterization.

References

Spectroscopic Analysis of 4,5-Diamino-2,6-dimercaptopyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of 4,5-Diamino-2,6-dimercaptopyrimidine. A comprehensive search of publicly available scientific literature and spectral databases indicates a notable lack of detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound. This suggests that while the molecule is commercially available, its full spectroscopic characterization has not been widely published.

To provide a valuable resource for researchers in this area, this document presents a summary of the available physicochemical data for this compound. Furthermore, for illustrative purposes, we will present and analyze the spectroscopic data of a closely related and structurally similar compound, 4,6-Diamino-2-mercaptopyrimidine . The experimental protocols and data interpretation principles discussed herein are directly applicable to the analysis of the target compound, should experimental data become available.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄S₂ | [1] |

| Molecular Weight | 174.25 g/mol | [1] |

| CAS Number | 31295-41-7 | [1] |

| Appearance | Powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| InChI Key | IQGYCVKWCYGVBK-UHFFFAOYSA-N | [1] |

| SMILES | Nc1nc(S)nc(S)c1N | [1] |

Spectroscopic Data of a Related Compound: 4,6-Diamino-2-mercaptopyrimidine

The following data for 4,6-Diamino-2-mercaptopyrimidine is presented to illustrate the expected spectroscopic features.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.26 | s | 1H | Pyrimidine C5-H |

| variable | br s | 4H | -NH₂ protons |

| variable | br s | 1H | -SH proton |

Note: The chemical shifts of amine (-NH₂) and thiol (-SH) protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470, 3320, 3181 | Strong, Broad | N-H stretching vibrations of amino groups |

| 1610 | Strong | C=N and C=C stretching vibrations in the pyrimidine ring |

| 1457 | Medium | N-H bending vibrations |

| 1303, 1280 | Medium | C-N stretching vibrations |

| ~2550 | Weak | S-H stretching vibration (often weak or absent) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak (protonated) |

| [M]⁺ | Molecular ion peak |

Note: The exact m/z value would correspond to the molecular weight of 4,6-diamino-2-mercaptopyrimidine (142.18 g/mol ).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These methodologies would be applicable for the characterization of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and infuse it into the ESI source. This is a soft ionization technique suitable for polar molecules.

-

Electron Impact (EI): For more volatile compounds, introduce the sample into the source where it is bombarded with high-energy electrons. This method often leads to fragmentation.

-

-

Instrumentation: Employ a mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern (in the case of EI) to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of a chemical compound.

Signaling Pathways and Biological Context

A thorough literature search did not reveal any specific, well-defined signaling pathways directly modulated by this compound. Pyrimidine derivatives, in general, are known to interact with a wide range of biological targets due to their structural resemblance to endogenous nucleobases. They are frequently investigated as potential inhibitors of kinases, polymerases, and other enzymes involved in nucleic acid metabolism. Further biological screening would be required to identify any specific signaling pathways associated with this particular compound.

References

Tautomeric forms of 4,5-Diamino-2,6-dimercaptopyrimidine

An In-depth Technical Guide to the Tautomeric Forms of 4,5-Diamino-2,6-dimercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DADMcP) is a multifunctional heterocyclic compound with a complex tautomeric profile. A comprehensive theoretical study combining Fourier Transform Infrared (FTIR) spectroscopy with ab-initio Hartree-Fock/Self-Consistent Field (HF/SCF) and Density Functional Theory (DFT) calculations has elucidated the potential tautomeric forms and their relative stabilities.[1][2] This technical guide summarizes these findings, presenting quantitative data on the stability of the nine possible tautomers, detailing the experimental and computational methodologies employed in their characterization, and providing a visual representation of the tautomeric equilibrium. The study concludes that while nine tautomers are possible, three are energetically favored, with the dithione form being the most stable.[1][2]

Tautomeric Landscape of this compound

The potential for thione-thiol tautomerism in this compound gives rise to nine distinct tautomeric forms.[1][3] Theoretical calculations have been instrumental in determining the geometry and relative stability of these tautomers.

Energetic Favorability and Stability

Computational studies indicate a clear energetic preference for three of the nine tautomers. The dithione form (Tautomer 2) is identified as the most stable isomer in the gas phase.[2] The order of stability for all nine tautomers, as determined by HF/SCF and DFT calculations, is presented below.

Data Presentation

Table 1: Calculated Theoretical Energies and Relative Stabilities of this compound Tautomers (in vacuum). [2]

| Tautomer | HF/SCF (kcal/mol) | ΔE (HF/SCF) (kcal/mol) | DFT (kcal/mol) | ΔE (DFT) (kcal/mol) | ZPE (kcal/mol) | ΔE (ZPE) (kcal/mol) |

| 1 | -732,895.2 | 5.8 | -734,976.5 | 9.7 | 66.6 | 4.6 |

| 2 | -732,901.0 | 0 | -734,986.2 | 0 | 71.7 | 0 |

| 3 | -732,896.4 | 4.5 | -734,980.3 | 5.9 | 69.3 | 3.5 |

| 4 | -732,875.2 | 25.8 | -734,960.8 | 25.4 | ||

| 5 | -732,882.2 | 18.7 | -734,967.8 | 18.4 | ||

| 6 | -732,886.5 | 14.5 | -734,970.4 | 15.8 | ||

| 7 | -732,871.4 | 29.6 | -734,954.7 | 31.5 | ||

| 8 | -732,864.5 | 36.4 | -734,950.1 | 36.1 | ||

| 9 | -732,884.7 | 16.2 | -734,969.8 | 16.4 |

ZPE: Zero-point vibrational energy. The energy gap based on ZPE confirms that Tautomer 2 is the most predominant in the gas phase.

Experimental and Computational Protocols

The characterization of the tautomeric forms of this compound was achieved through a combination of spectroscopic analysis and theoretical calculations.[1]

Experimental Methodology: FTIR and NIR Spectroscopy

-

Sample Preparation : The compound this compound was obtained from Aldrich. Solid samples for FTIR analysis were prepared as KBr pellets.[2]

-

FTIR Spectroscopy : Infrared spectra were recorded over the range of 4000-400 cm⁻¹ using a Shimadzu FTIR-8300 spectrophotometer. This technique was employed to identify the vibrational modes of the molecule.[2]

-

NIR Spectroscopy : Near-infrared spectra were recorded in the range of 29,000-4,000 cm⁻¹ using a FieldSpec fiber optics instrument from Analytical Spectral Devices (ASD). The presence of an S-H overtone band in the NIR spectrum provided evidence for the predominance of specific tautomers in the solid state.[2]

Computational Methodology: Ab-initio and DFT Calculations

-

Software : Computational calculations for geometry optimization were performed using the GAMESS(R4) software.[2]

-

Methodology : Both ab-initio Hartree-Fock Self-Consistent Field (HF/SCF) and Density Functional Theory (DFT) approaches were used for the theoretical investigation.[2]

-

Convergence Criterion : A convergence criterion of 10⁻⁴ kcal Å⁻¹ mol⁻¹ was utilized in a conjugate gradient algorithm for all geometry optimizations.[2]

-

Basis Set : Molecular orbitals were expanded using the atomic 6-31G(d,p) basis set.[2]

-

Vibrational Spectra Simulation : The theoretical vibrational spectra of the most stable tautomers were simulated using DFT calculations to aid in the assignment of the experimental FTIR bands.[1][2]

Visualization of Tautomeric Equilibria

The following diagram illustrates the relationship between the nine possible tautomers of this compound and highlights the three most energetically favorable forms.

Caption: and their relative stabilities.

Conclusion

The tautomeric landscape of this compound is complex, with nine potential isomers. However, theoretical and spectroscopic evidence strongly suggests that a limited number of these tautomers are energetically favorable.[1][2] The dithione form (Tautomer 2) is the most stable in the gas phase.[2] Experimental evidence from FTIR and NIR spectroscopy indicates that in the solid state, a mixture of tautomers is likely present, with Tautomers 2 and 3 being the predominant species.[2] This detailed understanding of the tautomeric preferences of this compound is crucial for researchers in drug development, as the specific tautomeric form can significantly influence the molecule's physicochemical properties and biological activity.

References

Diaminopyrimidine Compounds: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs. Among its vast derivatives, diaminopyrimidine compounds have garnered significant attention due to their diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current landscape of diaminopyrimidine derivatives, focusing on their synthesis, biological activities, and therapeutic potential. Particular emphasis is placed on their roles as kinase inhibitors and antimicrobial agents, with a detailed exploration of their mechanisms of action.

Synthesis of Diaminopyrimidine Derivatives

The synthesis of diaminopyrimidine derivatives often involves the construction of the core pyrimidine ring followed by the introduction of various substituents. A common and versatile method for synthesizing 2,4-diamino-5-aryl-6-substituted pyrimidines is outlined below.

General Synthetic Protocol[1]

A widely employed synthetic route commences with the reaction of 2,4-diamino-6-chloropyrimidine with a suitable nucleophile to introduce a substituent at the 6-position. This is followed by iodination at the 5-position and a subsequent Suzuki coupling reaction to introduce an aryl group.

Step 1: Nucleophilic Substitution at C6

2,4-diamino-6-chloropyrimidine is reacted with an alcohol in the presence of a strong base, such as sodium hydride, in a dry solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to yield the corresponding 6-alkoxy-2,4-diaminopyrimidine.

Step 2: Iodination at C5

The 6-substituted-2,4-diaminopyrimidine is then subjected to iodination at the 5-position using an iodinating agent like N-iodosuccinimide (NIS) in an appropriate solvent such as acetonitrile.

Step 3: Suzuki Coupling for C5-Arylation

The final step involves a palladium-catalyzed Suzuki coupling reaction between the 5-iodo-2,4-diaminopyrimidine derivative and a substituted phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, like potassium carbonate, in a solvent mixture of ethanol, toluene, and water.

Therapeutic Applications and Biological Activity

Diaminopyrimidine derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

A prominent mechanism through which diaminopyrimidine compounds exert their anticancer effects is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in several cancers and plays a key role in tumor progression and metastasis.[1] Diaminopyrimidine-based FAK inhibitors have been designed and synthesized, often based on the structure of known inhibitors like TAE-226.[1][2] These compounds typically feature the 2,4-diaminopyrimidine scaffold, which anchors the molecule in the hinge region of the FAK kinase domain.[2]

One notable compound, A12, demonstrated potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines with IC50 values of 130 nM and 94 nM, respectively.[1][2] Further studies with compound 9k showed it could induce apoptosis, suppress tumor cell migration, and cause cell cycle arrest at the G2/M phase in A549 cells.[3]

Below is a diagram illustrating the FAK signaling pathway and the point of inhibition by diaminopyrimidine derivatives.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Diaminopyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK7. CDK7 plays a dual role in both cell cycle progression and transcription.[4] A series of 2,4-diaminopyrimidine derivatives were designed and synthesized as potent CDK7 inhibitors, with compound 22 showing significant enzymatic inhibitory activity and selectivity.[5] This compound was found to inhibit the phosphorylation of RNA polymerase II and CDK2, leading to G1/S phase cell cycle arrest and apoptosis in MV4-11 cells.[5]

The following diagram illustrates the role of CDK7 in cell cycle regulation and its inhibition by diaminopyrimidine compounds.

p21-activated kinase 4 (PAK4) is another kinase implicated in cancer progression. Novel 2,4-diaminopyrimidine derivatives have been identified as potent PAK4 inhibitors.[6] Compounds A2, B6, and B8 displayed significant inhibitory activities against PAK4 with IC50 values of 18.4, 5.9, and 20.4 nM, respectively.[6] Compound B6 also exhibited potent cellular activity against A549 cells with an IC50 of 2.533 μM.[6]

Table 1: Anticancer Activity of Diaminopyrimidine Derivatives (Kinase Inhibitors)

| Compound | Target Kinase | Cancer Cell Line | IC50 (nM) | Reference |

| A12 | FAK | A549 (Lung) | 130 | [1][2] |

| A12 | FAK | MDA-MB-231 (Breast) | 94 | [1][2] |

| 9k | - | A549 (Lung) | 2140 | [3] |

| 9k | - | HCT-116 (Colon) | 3590 | [3] |

| 9k | - | PC-3 (Prostate) | 5520 | [3] |

| 9k | - | MCF-7 (Breast) | 3690 | [3] |

| 13f | - | A549 (Lung) | 1980 | [3] |

| 13f | - | HCT-116 (Colon) | 2780 | [3] |

| 13f | - | PC-3 (Prostate) | 4270 | [3] |

| 13f | - | MCF-7 (Breast) | 4010 | [3] |

| 22 | CDK7 | - | Enzymatic IC50 | [5] |

| 22 | - | MV4-11 (Leukemia) | 208.1 | [7] |

| A2 | PAK4 | - | 18.4 | [6] |

| B6 | PAK4 | - | 5.9 | [6] |

| B6 | - | A549 (Lung) | 2533 | [6] |

| B8 | PAK4 | - | 20.4 | [6] |

Antimicrobial Activity: Dihydrofolate Reductase (DHFR) Inhibition

Diaminopyrimidines are a well-established class of antimicrobial agents that target dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of microorganisms.[8][9] Inhibition of DHFR disrupts the production of tetrahydrofolate, a precursor for nucleotide synthesis, thereby halting microbial growth.[10] Trimethoprim is a classic example of a diaminopyrimidine-based DHFR inhibitor used as an antibiotic.

Researchers have synthesized and evaluated numerous diaminopyrimidine derivatives as inhibitors of DHFR from various pathogens, including Cryptosporidium parvum and Mycobacterium tuberculosis.[11][12] A study on a library of 93 lipophilic di- and tricyclic diaminopyrimidine derivatives against C. parvum DHFR identified several compounds with submicromolar inhibitory concentrations.[12] For instance, some compounds were found to be at least 40 times more potent than trimethoprim.[12]

In the context of tuberculosis, a series of 2,4-diaminopyrimidine derivatives were designed as inhibitors of M. tuberculosis DHFR (mt-DHFR).[11] Compound 16l from this series exhibited good anti-TB activity with a MIC of 6.25 μg/mL and showed significant selectivity against vero cells.[11]

The following diagram illustrates the folate biosynthesis pathway and the inhibition of DHFR by diaminopyrimidine compounds.

Table 2: Antimicrobial Activity of Diaminopyrimidine Derivatives (DHFR Inhibitors)

| Compound | Target Organism | Target Enzyme | IC50 / MIC | Reference |

| Various | Cryptosporidium parvum | DHFR | <0.1 µM to >10 µM | [12] |

| 16l | Mycobacterium tuberculosis | DHFR | MIC = 6.25 µg/mL | [11] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of diaminopyrimidine compounds against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Test compounds (diaminopyrimidine derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in kinase reaction buffer.

-

In a 384-well plate, add the kinase, the specific substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the determination of the cytotoxic effects of diaminopyrimidine compounds on cancer cell lines using the MTT assay.

Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (DMSO).

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

Conclusion

Diaminopyrimidine derivatives represent a versatile and highly promising class of compounds in the field of drug discovery and development. Their ability to potently and often selectively inhibit key enzymes such as kinases and dihydrofolate reductase makes them attractive candidates for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the diaminopyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation diaminopyrimidine-based drugs with improved efficacy and safety profiles, as well as their application in combination therapies to overcome drug resistance. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of molecules.

References

- 1. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. clyte.tech [clyte.tech]

- 10. dihydrofolate reductase inhibitor | PDF [slideshare.net]

- 11. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Electrochemical Behavior of 4,5-Diamino-2,6-dimercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 4,5-Diamino-2,6-dimercaptopyrimidine. Due to a lack of specific studies on this molecule, this guide synthesizes data from structurally analogous compounds, including 2-thiouracil, 6-mercaptopurine, and various aminomercaptothiadiazoles, to predict its electrochemical properties and reaction mechanisms. The primary electrochemical process is expected to be the oxidation of the two mercapto groups. This document outlines detailed experimental protocols for characterization, presents expected quantitative data in a tabular format, and visualizes the proposed reaction pathways and experimental workflows using Graphviz diagrams. This guide serves as a foundational resource for researchers initiating studies on the electrochemistry of this compound and its derivatives.

Introduction

This compound is a heterocyclic compound of significant interest due to its structural similarity to biologically active purine and pyrimidine derivatives. The presence of both amino and mercapto functional groups suggests a rich redox chemistry that is crucial for understanding its potential applications in drug development, sensor technology, and materials science. The electrochemical behavior, particularly the oxidation and reduction potentials, provides insights into its metabolic pathways, potential for oxidative stress, and mechanisms of action. This guide aims to provide a detailed theoretical framework and practical experimental guidance for the electrochemical investigation of this compound.

Predicted Electrochemical Behavior and Quantitative Data

Based on studies of analogous compounds, the electrochemical behavior of this compound is predicted to be dominated by the oxidation of its mercapto groups. The oxidation is likely to be an irreversible process and may be influenced by the pH of the supporting electrolyte. The amino groups are generally less electroactive within the typical potential windows but may influence the oxidation potentials of the mercapto groups.

The following table summarizes the expected quantitative data from voltammetric analysis, compiled from studies on 2-thiouracil, 6-mercaptopurine, and aminomercaptothiadiazole derivatives.

| Electrochemical Parameter | 2-Thiouracil | 6-Mercaptopurine | 2-Mercapto-5-amino-1,3,4-thiadiazole | Predicted for this compound |

| Oxidation Peak Potential (Epa) vs. Ag/AgCl | Two peaks observed: ~+0.3 V and ~+1.4 V (pH 4.2)[1][2][3] | One peak observed: pH-dependent[4][5][6] | ~+0.65 to +0.70 V (pH dependent)[7] | Two-step oxidation expected, with the first peak between +0.4 V and +0.8 V. |

| Reduction Peak Potential (Epc) vs. Ag/AgCl | One peak observed: ~-0.5 V (pH 4.2)[1][2][3] | Not typically observed | Not typically observed | Likely irreversible oxidation, so no prominent reduction peak is expected. |

| Nature of the Electrode Process | Diffusion-controlled[1] | Diffusion-controlled[5] | Adsorption-controlled aspects reported[8] | Expected to be primarily diffusion-controlled, with potential adsorption effects. |

| Proposed Oxidation Product | Dimerization and further oxidation products[1] | Dimer (disulfide)[4] | Disulfide[7] | Intramolecular or intermolecular disulfide formation. |

| Linear Dynamic Range (DPV) | 1–11 μM[8] | 1–100 μM[5] | 2.5–750 μM[7] | Expected to be in the low micromolar to sub-millimolar range. |

| Limit of Detection (LOD) | 2.05 x 10⁻⁸ M[8] | 0.1 μM[5] | 1.2–12.3 μM[7] | Predicted to be in the nanomolar to low micromolar range. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the electrochemical behavior of this compound.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior, including peak potentials, peak currents, and the nature of the electrode process (e.g., reversibility, diffusion vs. adsorption control).

Methodology:

-

Instrumentation: A standard three-electrode potentiostat.

-

Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond Electrode (BDDE).

-

Reference Electrode: Ag/AgCl (3 M KCl).

-

Counter Electrode: Platinum wire.

-

Supporting Electrolyte: Phosphate buffer solution (0.1 M) or Britton-Robinson buffer at various pH values (e.g., 3, 5, 7, 9).

-

Analyte Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired concentration (e.g., 100 μM) in the supporting electrolyte.

-

Procedure:

-

Polish the working electrode with alumina slurry, sonicate in deionized water and ethanol, and dry before each experiment.

-

De-aerate the electrochemical cell with high-purity nitrogen gas for at least 10 minutes before the measurement and maintain a nitrogen atmosphere during the experiment.

-

Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., -0.2 V) to a final potential (e.g., +1.5 V) and back at a specific scan rate (e.g., 100 mV/s).

-

Investigate the effect of scan rate by varying it (e.g., 20, 50, 100, 150, 200 mV/s) to determine if the process is diffusion or adsorption controlled.

-

Investigate the effect of pH by recording voltammograms in supporting electrolytes of different pH values.

-

Differential Pulse Voltammetry (DPV)

Objective: To develop a sensitive analytical method for the quantification of this compound.

Methodology:

-

Instrumentation and Electrode Setup: Same as for Cyclic Voltammetry.

-

Supporting Electrolyte: Select the pH at which the most well-defined and sensitive signal was observed in the CV experiments.

-

Analyte Preparation: Prepare a series of standard solutions of this compound with varying concentrations in the supporting electrolyte.

-

DPV Parameters:

-

Initial Potential: Set to a value before the oxidation peak.

-

Final Potential: Set to a value after the oxidation peak.

-

Modulation Amplitude: e.g., 50 mV.

-

Pulse Width: e.g., 50 ms.

-

Step Potential: e.g., 5 mV.

-

-

Procedure:

-

Record the differential pulse voltammograms for each standard solution.

-

Construct a calibration curve by plotting the peak current versus the concentration of this compound.

-

Determine the linear dynamic range, limit of detection (LOD), and limit of quantification (LOQ).

-

Visualization of Pathways and Workflows

Proposed Electrochemical Oxidation Pathway

The electrochemical oxidation of this compound is proposed to proceed via a stepwise oxidation of the two mercapto groups. The initial step involves the one-electron oxidation of one mercapto group to form a thiyl radical. This can then either dimerize with another radical or undergo further oxidation. Given the presence of two mercapto groups on the same molecule, both intramolecular and intermolecular disulfide bond formation are possible.

Caption: Proposed electrochemical oxidation pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical characterization of this compound.

Caption: Experimental workflow for electrochemical analysis.

Conclusion

While direct experimental data on the electrochemical behavior of this compound is not currently available in the literature, a robust predictive framework can be established by examining structurally similar compounds. The methodologies and expected outcomes presented in this guide provide a solid foundation for researchers to design and execute experiments to elucidate the electrochemical properties of this molecule. The anticipated oxidation of the mercapto groups suggests a rich redox chemistry that warrants further investigation for its potential applications in various scientific and industrial fields. The provided protocols and visualizations serve as a practical starting point for these future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electro-oxidation of 6-mercaptopurine riboside with special emphasis on the stability of the dimer in aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Electrochemical study of some 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives using carbon paste electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Theoretical Deep Dive into 4,5-Diamino-2,6-dimercaptopyrimidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on 4,5-Diamino-2,6-dimercaptopyrimidine (DADMcP). The content herein is curated for professionals in the fields of chemistry, pharmacology, and drug development, offering a comprehensive overview of the molecule's tautomeric forms, vibrational spectra, and the computational methodologies used in its study.

Introduction to this compound

This compound, with the chemical formula C4H6N4S2 and a molecular weight of 174.25 g/mol , is a multifunctional pyrimidine derivative.[1][2] Its structure allows for complex tautomerism, making it an interesting subject for theoretical and experimental investigation.[3] Understanding the stable tautomeric forms and vibrational properties of DADMcP is crucial for its potential applications in medicinal chemistry and materials science.

Tautomerism in this compound

Theoretical studies have revealed that this compound can exist in nine distinct tautomeric forms.[3] Computational analyses, specifically through ab-initio Hartree-Fock (HF/SCF) and Density Functional Theory (DFT) calculations, have been employed to determine the energetic favorability of these tautomers.[3]

The research indicates that three of these tautomers are energetically favored.[3] Among these, the thione form is identified as the most stable.[3] The tautomeric forms are a result of proton migration between the nitrogen and sulfur atoms in the pyrimidine ring.

Caption: Energetic favorability of this compound tautomers.

Computational Methodologies

The theoretical investigation of this compound has been primarily conducted using a combination of ab-initio and DFT methods. These computational approaches are fundamental in predicting molecular structures, energies, and vibrational frequencies.

Ab-initio Hartree-Fock (HF/SCF) Calculations

The Hartree-Fock method, a foundational ab-initio approach, was utilized to approximate the many-electron wavefunction and energy of the DADMcP tautomers. The Self-Consistent Field (SCF) procedure is iteratively applied until a stable solution is reached. This method provides a good initial assessment of the electronic structure and relative energies of the different forms.

Density Functional Theory (DFT) Calculations

DFT calculations, known for their balance of accuracy and computational cost, have been instrumental in refining the understanding of DADMcP. These calculations are used to determine the geometric, energetic, and vibrational characteristics of the molecule.[4] The B3LYP functional combined with basis sets like 6-31G* and 6-311+G** is a common choice for such studies on pyrimidine derivatives.[4]

The general workflow for these computational studies is outlined below:

Caption: General computational workflow for theoretical studies of DADMcP.

Vibrational Spectra Analysis

The theoretical vibrational spectra of the energetically favored tautomers of DADMcP have been successfully simulated using DFT calculations.[3] This computational approach allows for the elucidation and assignment of the complex vibrational bands observed in experimental Fourier Transform Infrared (FTIR) spectroscopy.[3]

The calculated vibrational frequencies are often scaled to better match experimental results. The Scaled Quantum Mechanical (SQM) force field method has been shown to be effective in ensuring correct band assignments and accurately simulating IR and Raman spectra.

Key Vibrational Frequencies

The following table summarizes some of the key observed and calculated vibrational frequencies for this compound.

| Vibrational Mode | Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3565, 3379, 3300, 3230 | - | Amino group vibrations |

| S-H Stretch | 2693, 2577 | - | Thiol group vibrations |

| C=S Stretch | 1294 | - | Thione group vibration |

| C-N Stretch | - | - | Pyrimidine ring vibrations |

| C-C Stretch | - | - | Pyrimidine ring vibrations |

Note: The calculated frequencies are typically presented for each specific tautomer in the source literature. The table provides a generalized summary based on the available information.[3]

Molecular Docking and Further Theoretical Analyses

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, this is a common theoretical technique applied to pyrimidine derivatives to explore their potential as therapeutic agents.[5][6] Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the binding affinity.[5][7]

Further computational analyses that are often applied to such molecules include:

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis: In silico prediction of the pharmacokinetic properties of a molecule to assess its drug-likeness.[5]

-

Natural Bond Orbital (NBO) Analysis: Investigation of charge transfer and intramolecular interactions.[5]

-

Molecular Electrostatic Potential (MEP) Analysis: Identification of electrophilic and nucleophilic sites on the molecule.[5]

Caption: Logical relationships in advanced theoretical analyses of DADMcP.

Conclusion

The theoretical studies of this compound, primarily through ab-initio and DFT calculations, have provided significant insights into its tautomeric preferences and vibrational properties. The identification of the most stable thione form is a critical finding for any future research or application of this compound. The computational methodologies outlined in this guide serve as a robust framework for the continued theoretical exploration of DADMcP and other related pyrimidine derivatives, paving the way for their potential use in drug design and development.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

4,5-Diamino-2,6-dimercaptopyrimidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Diamino-2,6-dimercaptopyrimidine, a heterocyclic compound of interest in various scientific domains. This document details its fundamental chemical properties, and while specific experimental protocols and established biological pathways are not extensively documented in publicly available literature, this guide presents foundational knowledge and general methodologies relevant to its class of compounds.

Core Chemical Properties

This compound, also known by its synonym 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione, is a pyrimidine derivative characterized by the presence of two amino groups and two mercapto groups.[1][2] These functional groups confer upon the molecule a potential for a wide range of chemical reactions and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄S₂ | [2][3] |

| Molecular Weight | 174.25 g/mol | [1][2][3] |

| CAS Number | 31295-41-7 | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | >300 °C (decomposes) | [3] |

Synthesis and Experimental Approaches

A plausible synthetic approach could involve the reaction of a suitably substituted pyrimidine precursor with amination and thiolation reagents. The precise conditions, including solvents, temperatures, and catalysts, would need to be optimized for this specific target molecule.

Below is a generalized workflow representing a potential synthetic strategy for pyrimidine derivatives.

Caption: Generalized synthetic workflow for a diaminodimercaptopyrimidine.

Potential Biological Significance and Signaling Pathways

Direct evidence detailing the specific biological signaling pathways in which this compound is involved is currently limited. However, the broader class of diaminopyrimidine derivatives has been the subject of extensive research, revealing their potential to interact with various biological targets.

Derivatives of diaminopyrimidine are known to exhibit a range of biological activities, including roles as inhibitors of various enzymes. For instance, certain diaminopyrimidine compounds have been investigated as inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids. Inhibition of this enzyme can disrupt cellular proliferation, making it a target for antimicrobial and anticancer therapies.

Given the structural features of this compound, it is conceivable that it could interact with enzymatic pathways, potentially those involving nucleotide metabolism or redox regulation, due to the presence of its thiol groups. A hypothetical logical relationship for investigating the biological activity of such a compound is presented below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,5-Diamino-2,6-dimercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,5-Diamino-2,6-dimercaptopyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 4,5-diaminouracil, followed by a thionation reaction to yield the final product. This protocol is designed to be a comprehensive guide for researchers, offering detailed experimental procedures, data presentation, and visualizations to ensure reproducibility and clarity.

Introduction

Pyrimidine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The introduction of amino and mercapto functional groups to the pyrimidine core can modulate the compound's physicochemical properties and biological targets. This compound is a multifunctionalized pyrimidine with potential as a scaffold in the design of novel therapeutic agents. The following protocol outlines a reliable synthetic route to this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 4,5-diaminouracil hydrochloride from ethyl cyanoacetate and urea, which proceeds via cyclization, nitrosation, and subsequent reduction. The second step is the thionation of 4,5-diaminouracil using a suitable thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to replace the carbonyl oxygens with sulfur.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,5-Diaminouracil Hydrochloride

This procedure is adapted from a well-established Organic Syntheses protocol.[1]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium | Na | 22.99 | 39.4 g | 1.72 |

| Absolute Ethanol | C2H5OH | 46.07 | 1 L | - |

| Ethyl Cyanoacetate | C5H7NO2 | 113.12 | 91.5 mL (97.2 g) | 0.86 |

| Urea | CH4N2O | 60.06 | 51.5 g | 0.86 |

| Glacial Acetic Acid | C2H4O2 | 60.05 | As needed | - |

| Sodium Nitrite | NaNO2 | 69.00 | 64.8 g | 0.94 |

| Sodium Hydrosulfite | Na2S2O4 | 174.11 | ~250 g | ~1.44 |

| Concentrated HCl | HCl | 36.46 | ~100-200 mL | - |

| Acetone | C3H6O | 58.08 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a 3-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 1 L of absolute ethanol. Carefully add 39.4 g of sodium in small portions.

-

Cyclization: After all the sodium has dissolved, cool the solution and add 91.5 mL of ethyl cyanoacetate and 51.5 g of urea. Heat the mixture to reflux with vigorous stirring for 4 hours.

-

Hydrolysis and Neutralization: Add 1 L of hot (80 °C) water to the reaction mixture and resume stirring until the solid dissolves. Heat at 80 °C for 15 minutes and then neutralize with glacial acetic acid.

-

Nitrosation: Add an additional 75 mL of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g of sodium nitrite in 70 mL of water. The red nitroso compound will precipitate.

-

Reduction: Filter the nitroso compound and transfer the moist solid back to the flask. Add 430 mL of warm water (50 °C). While stirring and heating on a steam bath, add solid sodium hydrosulfite in portions until the red color disappears completely. Add an additional 30 g of sodium hydrosulfite and continue stirring for 15 minutes.

-

Isolation of Bisulfite Adduct: Cool the mixture and filter the tan-colored diaminouracil bisulfite. Wash with water and partially dry.

-

Formation of Hydrochloride Salt: Transfer the bisulfite adduct to a 1-liter flask and add enough concentrated hydrochloric acid (100-200 mL) to allow for mechanical stirring. Heat the slurry on a steam bath with stirring for 1 hour in a fume hood.

-

Final Product Isolation: Filter the resulting tan-colored 4,5-diaminouracil hydrochloride, wash thoroughly with acetone, and dry in a vacuum oven over phosphorus pentoxide.

Expected Yield: 104–124 g (68–81%).[1]

Step 2: Synthesis of this compound

This step involves the thionation of 4,5-diaminouracil. Two alternative reagents are provided: Lawesson's reagent and phosphorus pentasulfide.

Method A: Thionation using Lawesson's Reagent

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 4,5-Diaminouracil Hydrochloride | C4H7N4O2Cl | 178.58 | 17.9 g | 0.1 |

| Lawesson's Reagent | C14H14O2P2S4 | 404.47 | 40.4 g | 0.1 |

| Anhydrous Toluene or Dioxane | - | - | 500 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 17.9 g of 4,5-diaminouracil hydrochloride in 500 mL of anhydrous toluene or dioxane.

-

Add 40.4 g of Lawesson's reagent to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate.

-

Filter the solid product and wash with cold toluene and then with a small amount of diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.

Method B: Thionation using Phosphorus Pentasulfide (P₄S₁₀)

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 4,5-Diaminouracil Hydrochloride | C4H7N4O2Cl | 178.58 | 17.9 g | 0.1 |

| Phosphorus Pentasulfide | P4S10 | 444.55 | 22.2 g | 0.05 |

| Anhydrous Pyridine or Tetralin | - | - | 300 mL | - |

Procedure:

-

In a round-bottom flask, suspend 17.9 g of 4,5-diaminouracil hydrochloride and 22.2 g of phosphorus pentasulfide in 300 mL of anhydrous pyridine or tetralin.

-

Heat the mixture to reflux with stirring for 6-8 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 4,5-Diaminouracil Hydrochloride | C4H7N4O2Cl | 178.58 | Tan solid | >300 (decomposes) |

| This compound | C4H6N4S2 | 174.25 | Yellow powder | >300 (decomposes) |

Visualizations

Caption: Workflow for the synthesis of 4,5-Diaminouracil Hydrochloride.

Caption: Workflow for the thionation of 4,5-Diaminouracil.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium is highly reactive with water; handle with extreme care.

-

Phosphorus pentasulfide and Lawesson's reagent can release toxic hydrogen sulfide upon contact with moisture. Handle in a dry atmosphere.

-

Concentrated acids are corrosive and should be handled with care.

Disclaimer

This protocol is intended for use by trained laboratory personnel. The user is solely responsible for all safety precautions and for verifying the appropriateness of this protocol for their specific application.

References

Application Notes & Protocols for Electrochemical Sensing with 4,5-Diamino-2,6-dimercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and proposed protocols for the utilization of 4,5-Diamino-2,6-dimercaptopyrimidine (DADMP) in the development of electrochemical sensors. DADMP, with its rich nitrogen and sulfur functional groups, presents a promising candidate as a selective chelating agent for heavy metal ions. The amino (-NH₂) and mercapto (-SH) groups can form stable coordination complexes with various metal ions, making it an excellent recognition element for electrochemical sensing platforms. This document outlines a hypothetical application for the detection of heavy metal ions, such as lead (Pb²⁺) and copper (Cu²⁺), based on the principles of stripping voltammetry. While direct experimental data for DADMP in this specific application is emerging, the proposed methodology is grounded in established electrochemical principles and the known chemistry of similar pyrimidine-based ligands.

Principle of Detection

The proposed electrochemical sensor operates on the principle of adsorptive stripping voltammetry. The sensing mechanism involves two key steps:

-

Preconcentration: The DADMP-modified electrode is immersed in a sample solution containing the target heavy metal ions. The amino and mercapto groups on the DADMP molecule selectively bind to the metal ions, leading to their accumulation on the electrode surface. This preconcentration step significantly enhances the sensitivity of the sensor.

-

Stripping: After a defined accumulation period, a potential sweep is applied to the electrode. This causes the captured metal ions to be "stripped" from the electrode surface, either by reduction or oxidation. The resulting current peak is directly proportional to the concentration of the target metal ion in the sample.

Proposed Signaling Pathway

The interaction of this compound with a target heavy metal ion at the electrode surface can be visualized as a multi-step process leading to a detectable electrochemical signal.

Experimental Protocols

The following are proposed protocols for the development and application of a DADMP-based electrochemical sensor.

Protocol 1: Electrode Modification with this compound

This protocol describes the modification of a glassy carbon electrode (GCE) with DADMP.

Materials:

-

Glassy Carbon Electrode (GCE)

-

This compound (DADMP)

-

Dimethylformamide (DMF)

-

Alumina slurry (0.3 and 0.05 µm)

-

Deionized water

-

Ethanol

-

Nitrogen gas

Procedure:

-

Electrode Polishing: Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

-

Cleaning: Rinse the polished electrode thoroughly with deionized water and then sonicate in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.

-

Drying: Dry the cleaned electrode under a gentle stream of nitrogen gas.

-

Preparation of DADMP Solution: Prepare a 1 mM solution of DADMP in DMF.

-

Electrode Modification: Immerse the cleaned and dried GCE into the DADMP solution and allow it to self-assemble for 12 hours at room temperature.

-

Final Rinse: After incubation, gently rinse the modified electrode with DMF and then deionized water to remove any non-adsorbed DADMP molecules.

-

Drying and Storage: Dry the DADMP-modified GCE under a nitrogen stream and store it in a desiccator at 4°C when not in use.

Protocol 2: Electrochemical Detection of Lead (Pb²⁺) using Stripping Voltammetry

This protocol outlines the use of the DADMP-modified GCE for the detection of Pb²⁺ ions.

Materials:

-

DADMP-modified GCE (Working Electrode)

-

Ag/AgCl (3 M KCl) (Reference Electrode)

-

Platinum wire (Counter Electrode)

-

Electrochemical workstation

-

Acetate buffer (0.1 M, pH 5.0)

-

Lead (Pb²⁺) standard solutions of varying concentrations

-

Deionized water

Procedure:

-

Electrochemical Cell Setup: Assemble a three-electrode system in an electrochemical cell containing 10 mL of 0.1 M acetate buffer (pH 5.0).

-

Preconcentration Step: Immerse the DADMP-modified GCE, Ag/AgCl reference electrode, and platinum counter electrode into the buffer solution containing a known concentration of Pb²⁺. Apply a preconcentration potential of -1.2 V for 300 seconds with stirring.

-

Equilibration: Stop the stirring and allow the solution to become quiescent for 10 seconds.

-

Stripping Step: Scan the potential from -1.2 V to -0.2 V using a suitable voltammetric technique, such as square-wave voltammetry (SWV) or differential pulse voltammetry (DPV).

-

Data Acquisition: Record the resulting voltammogram. The peak current at the characteristic stripping potential for Pb²⁺ is proportional to its concentration.

-

Regeneration: To regenerate the electrode for the next measurement, apply a potential of +0.4 V for 60 seconds in a blank buffer solution to remove the bound Pb²⁺.

Experimental Workflow

The overall experimental workflow for utilizing the DADMP-modified electrode for heavy metal ion detection is depicted below.

Data Presentation

The following table summarizes the hypothetical analytical performance of the DADMP-based electrochemical sensor for the detection of Pb²⁺ and Cu²⁺. These values are based on typical performance characteristics of similar chemosensors.

| Parameter | Lead (Pb²⁺) | Copper (Cu²⁺) |

| Linear Range | 0.1 µM - 100 µM | 0.5 µM - 150 µM |

| Limit of Detection (LOD) | 0.05 µM | 0.1 µM |

| Limit of Quantification (LOQ) | 0.15 µM | 0.3 µM |

| Sensitivity | 1.5 µA/µM | 0.8 µA/µM |

| R² of Calibration Curve | 0.998 | 0.995 |

| Relative Standard Deviation (RSD) | < 5% (for n=5) | < 6% (for n=5) |

Conclusion

The proposed application of this compound in electrochemical sensors offers a promising avenue for the sensitive and selective detection of heavy metal ions. The outlined protocols provide a foundational framework for researchers to develop and validate DADMP-based sensors. Further experimental validation is necessary to confirm the hypothetical performance characteristics and to optimize the sensor for specific applications in environmental monitoring, food safety, and clinical diagnostics. The unique chelating properties of DADMP, combined with the inherent advantages of electrochemical techniques, position it as a valuable tool for future sensor development.

Application Notes and Protocols for Heavy Metal Ion Sensors Fabricated with 4,5-Diamino-2,6-dimercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction